- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

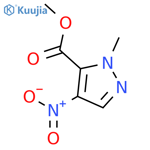

923283-54-9 structure

商品名:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester

- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER

- methyl 4-amino-2-methylpyrazole-3-carboxylate

- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester

- Z1198164939

- DTXSID50405829

- SCHEMBL1876572

- AS-47539

- 923283-54-9

- STK301303

- AKOS000310173

- ALBB-017927

- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride

- SY276006

- F14191

- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate

- CS-0096248

- EN300-204808

- MFCD04969992

- DB-114750

-

- MDL: MFCD04969992

- インチ: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3

- InChIKey: WMYQZQLKVASMIV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1N(C)N=CC=1N)OC

計算された属性

- せいみつぶんしりょう: 155.069476538g/mol

- どういたいしつりょう: 155.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-204808-0.05g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.05g |

$42.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 1g |

¥1350.0 | 2021-09-08 | ||

| Chemenu | CM332450-5g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 5g |

$790 | 2023-02-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6669-1G |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 1g |

¥ 1,372.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1289200-5g |

Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 97% | 5g |

$600 | 2023-09-03 | |

| TRC | M328485-100mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 100mg |

$87.00 | 2023-05-17 | ||

| Chemenu | CM332450-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 1g |

$329 | 2021-08-18 | |

| TRC | M328485-250mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 250mg |

$98.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 25g |

¥12250.0 | 2021-09-08 | ||

| Enamine | EN300-204808-0.1g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.1g |

$62.0 | 2023-07-10 |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt

リファレンス

- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

リファレンス

- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

リファレンス

- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C

リファレンス

- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

リファレンス

- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

リファレンス

- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt

リファレンス

- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

合成方法 9

はんのうじょうけん

リファレンス

- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt

リファレンス

- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C

リファレンス

- Preparation of tankyrase inhibitor for treating cancer, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

リファレンス

- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt

リファレンス

- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt

リファレンス

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt

リファレンス

- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt

リファレンス

- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt

リファレンス

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt

リファレンス

- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid, Tetrahedron Letters, 2009, 50(22), 2624-2627

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

清らかである:99%/99%

はかる:5g/25g

価格 ($):183.0/640.0